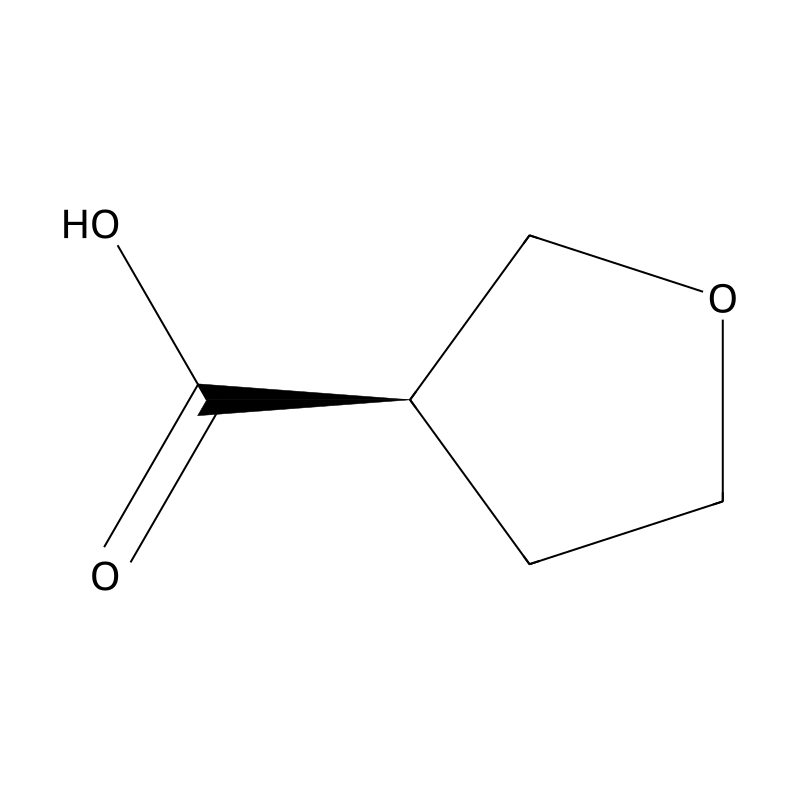

(R)-Tetrahydrofuran-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

(R)-Tetrahydrofuran-3-carboxylic acid serves as a valuable building block for the synthesis of complex organic molecules. Its unique four-membered ring structure with a carboxylic acid functional group allows for versatile chemical transformations. Researchers have employed it in the synthesis of natural products, pharmaceuticals, and other biologically active compounds.

For instance, a study published in Angewandte Chemie International Edition utilized (R)-Tetrahydrofuran-3-carboxylic acid as a key starting material for the synthesis of potent and selective gamma-secretase inhibitors. These inhibitors hold promise in the treatment of Alzheimer's disease.

Medicinal Chemistry:

The potential biological activity of (R)-Tetrahydrofuran-3-carboxylic acid itself is also being investigated. Some studies have explored its effects on various biological processes, though more research is needed to fully understand its therapeutic potential [].

For example, a study published in Bioorganic & Medicinal Chemistry Letters investigated the anticonvulsant properties of (R)-Tetrahydrofuran-3-carboxylic acid derivatives []. The results suggest that these derivatives may warrant further exploration as potential anticonvulsant agents.

(R)-Tetrahydrofuran-3-carboxylic acid is a chiral compound with the molecular formula CHO. It features a tetrahydrofuran ring, which is a five-membered cyclic ether, with a carboxylic acid functional group at the 3-position. This compound is notable for its potential applications in organic synthesis and as a building block in pharmaceuticals due to its unique structural properties and reactivity.

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Under specific conditions, it can lose carbon dioxide to yield tetrahydrofuran derivatives.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions make it a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.

(R)-Tetrahydrofuran-3-carboxylic acid has been studied for its biological properties. It exhibits some level of biological activity, although specific pharmacological effects are not extensively documented. It is important to note that compounds derived from tetrahydrofuran structures often show biological relevance due to their ability to interact with various biological targets.

Several methods have been developed for synthesizing (R)-tetrahydrofuran-3-carboxylic acid:

- Asymmetric Synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the (R)-enantiomer.

- Ring Opening Reactions: Starting from tetrahydrofuran derivatives and introducing carboxylic acid functionality through nucleophilic attack.

- Direct Carboxylation: Using carbon dioxide in the presence of suitable bases or catalysts to introduce the carboxylic acid group directly onto the tetrahydrofuran ring .

(R)-Tetrahydrofuran-3-carboxylic acid finds applications in:

- Organic Synthesis: As a chiral building block for synthesizing pharmaceuticals and agrochemicals.

- Catalysis: Used as a catalyst or co-catalyst in asymmetric synthesis reactions.

- Material Science: Potential use in developing new materials due to its unique chemical structure.

Interaction studies involving (R)-tetrahydrofuran-3-carboxylic acid have focused on its reactivity with various nucleophiles and electrophiles. Its interactions are critical for understanding how it can be utilized in synthetic pathways and its potential roles in biological systems. The compound's ability to form stable complexes with metal ions also suggests possible applications in coordination chemistry.

(R)-Tetrahydrofuran-3-carboxylic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetrahydrofuran | Cyclic ether | Lacks carboxylic acid functionality |

| 2-Hydroxybutanoic acid | Aliphatic carboxylic acid | Contains an additional hydroxyl group |

| 4-Hydroxybutanoic acid | Aliphatic carboxylic acid | Hydroxyl group at the 4-position |

| (S)-Tetrahydrofuran-3-carboxylic acid | Enantiomer of (R) form | Different stereochemistry affecting reactivity |

The uniqueness of (R)-tetrahydrofuran-3-carboxylic acid lies in its specific stereochemistry, which may influence its biological activity and reactivity compared to its structural analogs. This characteristic is particularly significant in pharmaceutical applications where chirality can affect drug efficacy and safety.

Early Synthesis and Development

The synthesis of (R)-tetrahydrofuran-3-carboxylic acid dates to the early 2000s, with methods evolving from traditional chiral resolution to enantioselective catalytic approaches. Early routes often relied on chiral auxiliaries or enzymatic resolution to achieve stereochemical purity. For example, chemoenzymatic methods employing specific enzymes for asymmetric oxidation or reduction were pivotal in accessing enantiomerically enriched derivatives.

Key milestones include:

- 2000s: Development of asymmetric synthesis protocols using lactone carboxylic acids as precursors, enabling the formation of chiral THF derivatives.

- 2010s: Introduction of Lewis acid-catalyzed ring-opening reactions to construct THF scaffolds with high diastereoselectivity.

- Recent Advances: Radical-based methodologies for generating complex THF derivatives, though less explored for this specific compound.

Nomenclature and Classification

| Property | Description |

|---|---|

| IUPAC Name | (3R)-Oxolane-3-carboxylic acid |

| CAS Number | 66838-42-4 |

| Synonyms | (R)-Tetrahydro-3-furancarboxylic acid, D-Tetrahydro-furan-3-carboxylic acid |

| Classification | Chiral carboxylic acid, tetrahydrofuran derivative |

The compound is classified as a carboxylic acid due to its -COOH group and a tetrahydrofuran derivative because of its cyclic ether structure. Its stereochemistry is denoted by the (R) configuration, critical for biological activity.

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant